molecular formula C19H24N4O2S B7175883 N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide

N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide

Cat. No.: B7175883
M. Wt: 372.5 g/mol
InChI Key: QHQLPVPGLCMCMB-UHFFFAOYSA-N
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Description

N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a thiophene derivative. The presence of multiple functional groups makes it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-20-18(24)14-5-7-17(21-12-14)23-10-8-15(9-11-23)22-19(25)16-6-4-13(2)26-16/h4-7,12,15H,3,8-11H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQLPVPGLCMCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=C1)N2CCC(CC2)NC(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety and finally the pyridine ring. Key steps may include:

    Formation of the Piperidine Derivative: This can be achieved through the reaction of piperidine with ethylating agents under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene derivative can be introduced via acylation reactions using thiophene-2-carbonyl chloride.

    Coupling with Pyridine: The final step involves coupling the piperidine-thiophene intermediate with a pyridine derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-[4-[(5-methylthiophene-2-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide: shares structural similarities with other piperidine and pyridine derivatives.

    4-Methoxyphenethylamine: Another compound with a similar structural framework but different functional groups.

Uniqueness

  • The unique combination of the piperidine, thiophene, and pyridine moieties in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

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